2-(4-Iodophenyl)-2-methyl-1,3-dioxolane
Overview
Description
2-(4-Iodophenyl)-2-methyl-1,3-dioxolane is a useful research compound. Its molecular formula is C10H11IO2 and its molecular weight is 290.1 g/mol. The purity is usually 95%.
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Scientific Research Applications
Polymer Synthesis and Degradation
2-(4-Iodophenyl)-2-methyl-1,3-dioxolane finds applications in polymer synthesis. For instance, its derivatives like poly[(2-phenyl-1,3-dioxolane-4-yl)methyl methacrylate] have been explored for their thermal degradation properties. The study of such polymers involves investigating the degradation mechanisms and identifying the volatile products formed during this process (Coskun et al., 1998).
Catalysis in Organic Synthesis
This compound plays a significant role in catalysis, particularly in Suzuki cross-coupling reactions. Research has shown that derivatives like 2-(2'-dicyclohexylphosphinophenyl)-2-methyl-1,3-dioxolane are effective ligands in palladium-catalyzed reactions, enhancing the efficiency of the process (Bei et al., 1999).
Chemical Synthesis and Utility
In chemical synthesis, this compound derivatives are used as intermediates for creating valuable compounds. For example, their transformation into methyl vinyl ketone equivalents has been reported, showcasing their utility in synthetic organic chemistry (Petroski, 2002).
Photopolymerization and Polymer Chemistry
Research has also explored the use of this compound derivatives in photopolymerization processes. For instance, its involvement in the copolymerization with other compounds like methyl methacrylate has been studied, highlighting its role in the creation of unique polymer structures (Sherif et al., 2001).
Properties
IUPAC Name |
2-(4-iodophenyl)-2-methyl-1,3-dioxolane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11IO2/c1-10(12-6-7-13-10)8-2-4-9(11)5-3-8/h2-5H,6-7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZDUOQYSUWLBCP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCCO1)C2=CC=C(C=C2)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11IO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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